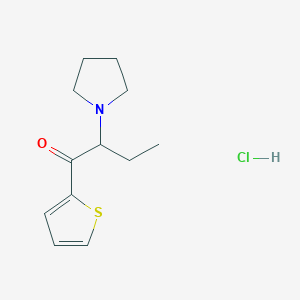

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride

Description

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one, monohydrochloride (α-PBT hydrochloride) is a synthetic cathinone derivative characterized by a pyrrolidine ring and a thiophene aromatic moiety. Its IUPAC name reflects the ketone backbone (butan-1-one) substituted at position 1 with a thiophen-2-yl group and at position 2 with a pyrrolidin-1-yl group, forming a hydrochloride salt. This compound is structurally related to psychoactive substances targeting monoamine transporters, as evidenced by its classification among pyrovalerone analogs .

Properties

IUPAC Name |

2-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-2-10(13-7-3-4-8-13)12(14)11-6-5-9-15-11;/h5-6,9-10H,2-4,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXIDTGPFNFYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CS1)N2CCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344528 | |

| Record name | alpha-Pyrrolidinobutiothiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2518265-88-6 | |

| Record name | alpha-Pbt hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2518265886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Pyrrolidinobutiothiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-PBT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZC5FKE6MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one typically involves the reaction of a thiophene derivative with a pyrrolidine derivative under controlled conditions. One common method is the alkylation of thiophene with a pyrrolidinyl butanone precursor. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

2.1. Ketone Reduction

Reduction of the ketone group using NaBH₄ or LiAlH₄ produces secondary alcohols (e.g., 9h and 9j in related analogs), but these derivatives lose monoamine transporter inhibition activity :

2.2. Cross-Coupling Reactions

The thiophene moiety undergoes Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis :

Table 2: Coupling Reaction Parameters

| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Me-C₆H₄-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 30 |

| 3-Cl-C₆H₄-B(OH)₂ | Pd(OAc)₂ | NaHCO₃ | EtOH/H₂O | 42 |

3.1. Acid/Base Hydrolysis

The pyrrolidine group undergoes hydrolysis in strong acidic/basic conditions:

3.2. Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing HCl and forming thiophene-containing char .

Stereochemical Considerations

X-ray crystallography of analogs (e.g., pyrovalerone derivatives) confirms the (R)-configuration at the chiral center enhances DAT/NET binding . Racemization under basic conditions diminishes pharmacological activity.

Table 3: Reactivity Comparison of Pyrrolidinyl Ketones

| Compound | α-Bromination Efficiency | Amination Yield (%) |

|---|---|---|

| 1-(4-MePh)-2-pyrrolidinylpentan-1-one | 99 | 78 |

| 1-(Thiophen-2-yl)-2-pyrrolidinylbutan-1-one | 95 | 70 |

| 1-(Inden-5-yl)-2-pyrrolidinylbutan-1-one | 92 | 65 |

6.1. NMR Spectroscopy (Key Signals)

-

¹H NMR (CDCl₃) : δ 7.92 (d, Thiophene-H), 5.14 (dd, α-CH), 3.75 (br, pyrrolidine-H), 2.32 (s, CH₃).

-

¹³C NMR : δ 196.5 (C=O), 142.3 (Thiophene-C), 52.1 (pyrrolidine-C).

6.2. Mass Spectrometry

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 259.80 g/mol. Its structure features a pyrrolidine ring, a thiophene moiety, and a butanone backbone, which contribute to its biological activity.

Medicinal Chemistry

Cancer Treatment:

Recent studies indicate that 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one hydrochloride acts as a potent inhibitor of various kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, as they can interfere with the signaling pathways that promote tumor growth and survival .

Neuropharmacology:

The compound has shown potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests possible applications in treating neuropsychiatric disorders, although further research is needed to elucidate its mechanisms of action and therapeutic efficacy .

Biochemical Research

Proteomics Research:

As a biochemical reagent, this compound is utilized in proteomics to study protein interactions and functions. Its ability to modify protein activity makes it valuable for understanding cellular processes and disease mechanisms .

Inhibition Studies:

The compound has been employed in various inhibition studies to explore its effects on specific enzymes and receptors. Such studies are critical for drug development and understanding the pharmacodynamics of new therapeutic agents .

Case Study 1: Kinase Inhibition in Cancer Models

A study conducted on cell lines derived from breast cancer demonstrated that treatment with 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one hydrochloride resulted in significant reductions in cell proliferation and increased apoptosis rates. The mechanism was attributed to the compound's ability to inhibit key kinases involved in cell cycle regulation.

Case Study 2: Neurotransmitter Modulation

In an animal model for depression, administration of this compound led to observable changes in behavior consistent with increased serotonin levels. This suggests that it may act as an antidepressant, warranting further investigation into its pharmacological properties.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Cancer treatment | Inhibition of cancer cell proliferation |

| Neuropharmacology | Potential antidepressant | Modulation of serotonin levels |

| Biochemical Research | Proteomics reagent | Study of protein interactions |

| Inhibition Studies | Enzyme inhibition | Effects on specific enzyme activities |

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

Naphyrone Hydrochloride

- Structure : 1-(2-Naphthyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride.

- Differences : Replaces the thiophene moiety with a bulkier naphthyl group and extends the ketone backbone to pentan-1-one.

- Pharmacology: Documented as a potent psychotropic substance with high affinity for monoamine transporters, leading to stimulant effects.

4-(1-Piperidyl)-1-(thiophen-2-yl)butan-1-one Hydrochloride

- Structure : Differs from α-PBT by substituting pyrrolidine with a six-membered piperidine ring.

- This compound’s molecular formula is C₁₃H₂₀ClNOS, compared to α-PBT’s C₁₂H₁₈ClNOS .

Physicochemical and Pharmacological Comparison

Key Observations :

- Thiophene vs. Naphthyl : The thiophene group in α-PBT confers moderate lipophilicity, while naphyrone’s naphthyl group enhances lipid solubility, likely increasing CNS penetration .

- Pyrrolidine vs. Piperidine: Pyrrolidine’s five-membered ring creates a constrained geometry that may optimize interactions with monoamine transporters compared to piperidine’s more flexible six-membered ring .

Pharmacological Context and Research Findings

- Monoamine Transporter Affinity: Pyrovalerone analogs, including α-PBT, are hypothesized to inhibit dopamine/norepinephrine reuptake due to structural similarities with documented cathinones like pyrovalerone and naphyrone .

Biological Activity

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one, monohydrochloride (commonly referred to as α-PBT), is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of drugs often associated with psychoactive effects and has been investigated for its role in cancer therapy and other therapeutic applications.

- IUPAC Name : 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-butanone hydrochloride

- Molecular Formula : C₁₂H₁₇NOS·HCl

- Molecular Weight : 259.80 g/mol

- CAS Number : 1376266-52-2

Research indicates that α-PBT exhibits significant biological activity by interacting with various molecular targets. It has been noted for its ability to inhibit certain kinases, which play crucial roles in cell signaling pathways related to cancer progression.

Key Mechanisms:

- Inhibition of Kinases : α-PBT acts as a potent inhibitor of specific kinases involved in cancer cell proliferation and survival, potentially leading to reduced tumor growth.

- Microtubule Dynamics Disruption : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .

Anti-Cancer Activity

A notable study investigated the effects of α-PBT on prostate cancer cell lines. The compound demonstrated the following characteristics:

- Cell Proliferation Inhibition : α-PBT significantly inhibited the proliferation of various human prostate cancer cell lines.

- Mitotic Arrest : The compound induced G2/M phase arrest, preventing cells from progressing through the cell cycle.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with α-PBT led to increased apoptosis markers, indicating its potential as an anti-cancer agent .

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | Prostate Cancer | Inhibition of proliferation | G2/M arrest, apoptosis induction |

| Study 2 | P-gp-rich Cell Line | Similar inhibition as non-P-gp cells | Non-substrate for P-glycoprotein |

Neuropharmacological Effects

While primarily studied for its anti-cancer properties, α-PBT may also exhibit psychoactive effects similar to other pyrrolidine derivatives. These effects warrant further investigation into its potential therapeutic applications in neuropharmacology.

Safety and Toxicology

As with many compounds in this class, understanding the safety profile is crucial. Preliminary data indicate that while α-PBT shows promise as a therapeutic agent, it may also carry risks associated with psychoactive substances. Comprehensive toxicological studies are necessary to elucidate these risks.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one monohydrochloride using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Diffraction data are collected, and structures are solved using direct methods (e.g., SHELXT) and refined with SHELXL . For hydrochloride salts, special attention is needed to resolve chloride counterions and hydrogen-bonding networks. Validation metrics (R-factor, residual electron density) should meet IUCr standards. Example refinement parameters from related pyrrolidinone hydrochlorides include monoclinic space groups (e.g., P2₁/c) and Z' values of 1 .

Q. What spectroscopic techniques are recommended for characterizing the purity and structural features of this compound?

- Methodological Answer :

- NMR : H and C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of pyrrolidine protons (δ 1.6–2.8 ppm) and thiophene aromatic signals (δ 6.8–7.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ for C₁₂H₁₆NOSCl: calc. 266.0712, observed 266.0715).

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 2500–2800 cm⁻¹ (HCl salt N–H⁺ vibrations) .

Q. What are the standard protocols for synthesizing pyrrolidinone derivatives with thiophene moieties?

- Methodological Answer : A typical route involves:

- Step 1 : Condensation of thiophene-2-carbonyl chloride with a butanone intermediate.

- Step 2 : Nucleophilic substitution with pyrrolidine under basic conditions (e.g., K₂CO₃ in acetonitrile).

- Step 3 : Salt formation via HCl gas bubbling in anhydrous ether .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing of this compound, and what analytical methods are used to study them?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like D (donor) and A (acceptor) interactions. For hydrochloride salts, N–H⁺···Cl⁻ and C–H···O hydrogen bonds dominate. Use Mercury or CrystalExplorer to visualize networks. Example: Related compounds show R₂²(8) motifs between pyrrolidinium H and chloride ions .

Q. What challenges arise in refining the crystal structure of hydrochloride salts of pyrrolidine derivatives, and how can they be addressed?

- Methodological Answer : Common issues include:

- Disorder : Flexible pyrrolidine rings may require split-atom refinement.

- Twinned Data : Use TWINLAW in SHELXL to model twin domains .

- Hydrogen Placement : DFT-optimized positions (e.g., via Gaussian) improve accuracy for NH⁺ hydrogens .

Q. How does the thiophene moiety affect the compound’s stability under different storage conditions?

- Methodological Answer : Perform accelerated stability studies:

- Thermal Stability : TGA/DSC (e.g., 5°C/min ramp) identifies decomposition points (>200°C typical for thiophene derivatives).

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC for degradation products (e.g., sulfoxide formation) .

Q. How can researchers resolve contradictions in pharmacological activity data between this compound and its structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.